molecular formula C19H25NO2S B3974906 N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE

N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B3974906
M. Wt: 331.5 g/mol
InChI Key: JPKOIPRXKQNLGP-UHFFFAOYSA-N
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Description

N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S/c1-6-14(3)17-9-7-8-10-18(17)20-23(21,22)19-15(4)11-13(2)12-16(19)5/h7-12,14,20H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKOIPRXKQNLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(sec-butyl)aniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2,4,6-trimethylbenzenesulfonamide
  • N-(2-Butyl)phenyl-2,4,6-trimethylbenzenesulfonamide
  • N-(2-Isopropyl)phenyl-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(SEC-BUTYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE

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